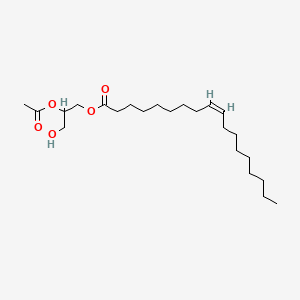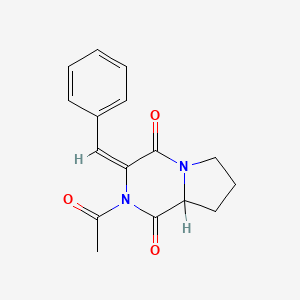
Bishomostearidonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bishomostearidonic acid is an omega-3 polyunsaturated fatty acid. It is a minor component of marine lipids and is known for its potential health benefits, including protective effects against coronary heart disease and thrombosis . This compound is an intermediate in the biosynthesis of eicosapentaenoic acid, another important omega-3 fatty acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bishomostearidonic acid can be synthesized through the desaturation of stearidonic acid.
Industrial Production Methods: One industrial method involves the use of Δ5 desaturase-defective mutants of the fungus Mortierella alpina. These mutants accumulate large amounts of this compound when grown with linseed oil. The production process includes growing the fungus in a medium containing glucose, yeast extract, and linseed oil methyl ester at specific temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Bishomostearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents are used.
Substitution: Various nucleophiles can be used to replace specific atoms or groups in the molecule.
Major Products: The oxidation of this compound can lead to the formation of hydroxy and epoxy derivatives, which have significant biological activities .
Applications De Recherche Scientifique
Bishomostearidonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
Medicine: It has potential anti-inflammatory and cardioprotective effects.
Industry: It is used in the production of dietary supplements and functional foods
Mécanisme D'action
Bishomostearidonic acid exerts its effects through various molecular targets and pathways. It is involved in the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses. The compound can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of anti-inflammatory and pro-resolving mediators .
Comparaison Avec Des Composés Similaires
Arachidonic Acid: An omega-6 fatty acid with similar structural features but different biological activities.
Eicosapentaenoic Acid: Another omega-3 fatty acid with more double bonds and different health benefits.
Stearidonic Acid: A precursor in the biosynthesis of Bishomostearidonic acid
Uniqueness: this compound is unique due to its specific position of double bonds and its role as an intermediate in the biosynthesis of other important omega-3 fatty acids. Its anti-inflammatory properties and potential health benefits make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
2091-26-1 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(8E,11E,14E,17E)-icosa-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,13-12+ |
Clé InChI |
HQPCSDADVLFHHO-GFRMADBLSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Description physique |
Liquid |
Synonymes |
8,11,14,17-eicosatetraenoic acid 8,11,14,17-eicosatetraenoic acid, Z-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide](/img/structure/B1233669.png)


![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)





![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
